molecular formula C15H14N2O4S B579695 N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide CAS No. 19006-52-1

N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide

Cat. No.: B579695
CAS No.: 19006-52-1
M. Wt: 318.347
InChI Key: UQMFHJQVWQUCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the nitration of phenanthrene to introduce the nitro group. This is followed by hydrogenation to reduce the nitro group to an amine, which is then reacted with methanesulfonyl chloride to form the final sulfonamide product. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Safety measures are also crucial due to the use of hazardous chemicals and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-Dihydro-2-nitrophenanthren-3-yl)methanesulfonamide
  • N-(9,10-Dihydro-4-nitrophenanthren-2-yl)methanesulfonamide
  • N-(9,10-Dihydro-3-nitrophenanthren-4-yl)methanesulfonamide

Uniqueness

N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to its analogs, making it a valuable compound for targeted research and applications .

Properties

CAS No.

19006-52-1

Molecular Formula

C15H14N2O4S

Molecular Weight

318.347

IUPAC Name

N-(3-nitro-9,10-dihydrophenanthren-2-yl)methanesulfonamide

InChI

InChI=1S/C15H14N2O4S/c1-22(20,21)16-14-8-11-7-6-10-4-2-3-5-12(10)13(11)9-15(14)17(18)19/h2-5,8-9,16H,6-7H2,1H3

InChI Key

UQMFHJQVWQUCIE-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C2C(=C1)CCC3=CC=CC=C32)[N+](=O)[O-]

Synonyms

N-(9,10-Dihydro-3-nitrophenanthren-2-yl)methanesulfonamide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.